N-[4-(Benzeneseleninyl)cyclohexyl]benzamide
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Overview
Description
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(Benzeneseleninyl)cyclohexyl]benzamide include other benzamide derivatives such as:
- N-(4-phenylseleninylcyclohexyl)benzamide
- 4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide
Uniqueness
This compound is unique due to its specific structure, which includes a benzeneseleninyl group. This group imparts distinct chemical and biological properties, making the compound valuable for various applications .
Properties
CAS No. |
401513-85-7 |
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Molecular Formula |
C19H21NO2Se |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(4-phenylseleninylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NO2Se/c21-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)23(22)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2,(H,20,21) |
InChI Key |
ZYZGSJRRXDTBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)[Se](=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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